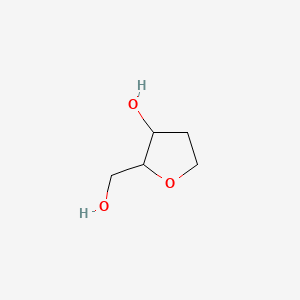

3-Hydroxy-2-hydroxymethyltetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOSDAEGJTOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformational Studies

Elucidation of Absolute and Relative Stereochemistry in Tetrahydrofuran (B95107) Ring Systems

The tetrahydrofuran ring in 3-Hydroxy-2-hydroxymethyltetrahydrofuran contains two chiral centers at the C2 and C3 positions, leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The elucidation of the absolute configuration (the actual spatial arrangement of atoms at each chiral center) and the relative stereochemistry (the orientation of substituents relative to each other, i.e., cis or trans) is fundamental.

The determination of absolute configuration often relies on techniques such as X-ray crystallography of single crystals or by chemical correlation to a compound of known absolute stereochemistry. Relative stereochemistry, on the other hand, can frequently be deduced from NMR spectroscopic data, particularly through the analysis of proton-proton coupling constants (³JHH). For instance, in many substituted tetrahydrofuran systems, a larger coupling constant between vicinal protons is often indicative of a trans relationship, while a smaller coupling constant suggests a cis relationship. However, these values are also highly dependent on the dihedral angle, which is a function of the ring's conformation.

Conformational Preferences and Dynamics of the Five-Membered Ring

Unlike the more rigid six-membered cyclohexane (B81311) ring, the five-membered tetrahydrofuran ring is highly flexible and undergoes rapid interconversion between various conformations through a process known as pseudorotation. The two most common conformations are the envelope (E) and the twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Computational studies on analogous molecules like tetrahydrofurfuryl alcohol (which lacks the C3-hydroxyl group) have shown that the energy barrier between different envelope and twist conformers can be quite low, suggesting a dynamic equilibrium in solution. nih.govhmdb.cad-nb.info For this compound, the specific conformational preference will be a balance between minimizing torsional strain and steric interactions of the two bulky substituents.

Influence of Hydroxyl and Hydroxymethyl Substituents on Conformation

The presence of vicinal hydroxyl and hydroxymethyl groups at the C2 and C3 positions significantly influences the conformational equilibrium of the tetrahydrofuran ring. The following factors are of key importance:

Steric Hindrance : The bulky hydroxymethyl and hydroxyl groups will preferentially occupy pseudo-equatorial positions to minimize steric strain. The relative orientation of these two groups (cis or trans) will dictate which conformers are most stable.

Intramolecular Hydrogen Bonding : The potential for hydrogen bonding between the hydroxyl group at C3 and the hydroxymethyl group at C2 (or the ring oxygen) can play a crucial role in stabilizing certain conformations. For example, a conformation that brings these two groups into proximity might be favored, even if it is not the most sterically favored.

Gauche and Anomeric Effects : The orientation of the C-O bonds of the substituents relative to the ring C-O bond can lead to stabilizing or destabilizing electronic interactions.

Studies on tetrahydrofurfuryl alcohol have demonstrated that the orientation of the hydroxymethyl group influences the ring's geometry, favoring an envelope conformation in one orientation and a twist in another. nih.govhmdb.cad-nb.info The addition of a hydroxyl group at C3 would introduce further complexity, likely leading to a more defined conformational preference for each stereoisomer.

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, X-ray crystallography)

A combination of spectroscopic techniques is indispensable for the unambiguous determination of the stereochemistry and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for this purpose. Key parameters include:

Chemical Shifts (δ) : The electronic environment of each proton and carbon is sensitive to its spatial orientation. Diastereomers will typically exhibit distinct chemical shifts.

Coupling Constants (J) : The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By measuring these coupling constants, one can infer the relative stereochemistry and the puckering of the ring. For example, the coupling between H2 and H3 would be particularly informative.

Nuclear Overhauser Effect (NOE) : NOE experiments (e.g., NOESY) provide information about through-space proximity of protons. Protons that are close in space, regardless of their bonding connectivity, will show a correlation, which is invaluable for determining relative stereochemistry.

Interactive Data Table: Representative ¹H NMR Data for Related Tetrahydrofuran Structures

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| (S)-(+)-3-Hydroxytetrahydrofuran | H3 | ~4.4 | m | |

| H2, H4, H5 | 3.7-4.0 | m | ||

| H4', H5' | 1.8-2.1 | m | ||

| Tetrahydrofurfuryl Alcohol | H2 | ~3.8 | m | |

| CH₂OH | ~3.5 | m | ||

| H3, H4, H5 | 1.8-2.0 | m |

Note: This table is illustrative and based on data for similar compounds. Actual values for this compound may vary.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry, as well as the solid-state conformation of a molecule. sigmaaldrich.commdpi.comwikipedia.orgnih.govnih.gov An X-ray crystal structure would reveal the precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional arrangement. To date, no public crystal structure data for this compound has been reported.

Reactivity and Reaction Mechanisms

Chemical Transformations of Hydroxyl Groups

The presence of both a primary and a secondary alcohol allows for a range of selective and non-selective transformations, including oxidation, reduction of derivatives, and the formation of esters and ethers.

The two hydroxyl groups of 3-Hydroxy-2-hydroxymethyltetrahydrofuran exhibit different susceptibilities to oxidation, allowing for the potential formation of several distinct products depending on the reagents and conditions employed.

Selective Oxidation: The primary alcohol is generally more susceptible to oxidation than the secondary alcohol. Using mild oxidizing agents, it is possible to selectively oxidize the 2-hydroxymethyl group to an aldehyde, yielding 3-hydroxy-tetrahydrofuran-2-carbaldehyde. Further oxidation under controlled conditions could produce the corresponding carboxylic acid, 3-hydroxytetrahydrofuran-2-carboxylic acid. The secondary alcohol can be oxidized to a ketone using specific reagents, resulting in 2-hydroxymethyl-tetrahydrofuran-3-one.

Strong Oxidation: The use of strong, non-selective oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the oxidation of both hydroxyl groups. This could result in the formation of a keto-acid, or potentially lead to cleavage of the carbon-carbon bond between the C2 and C3 positions. Over-oxidation can also lead to the opening of the tetrahydrofuran (B95107) ring. In some related systems, oxidation of the carbon adjacent to the ring oxygen can occur, potentially leading to the formation of a lactone. rsc.org

A summary of potential oxidation products is presented below.

| Oxidizing Agent Type | Primary Site of Reaction | Resulting Functional Group | Potential Product Name |

| Mild (e.g., PCC, Swern) | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | 3-Hydroxy-tetrahydrofuran-2-carbaldehyde |

| Mild (e.g., DMP) | Secondary Alcohol (-OH) | Ketone (=O) | 2-Hydroxymethyl-tetrahydrofuran-3-one |

| Strong (e.g., KMnO₄) | Both Alcohol Groups | Carboxylic Acid & Ketone | 2-Carboxy-tetrahydrofuran-3-one |

While the hydroxyl groups of the parent compound are in a reduced state, reduction reactions are crucial for the synthesis of derivatives, particularly from the products of oxidation. For instance, the aldehyde, ketone, or carboxylic acid derivatives can be reduced back to alcohols.

Metal borohydride (B1222165) compounds are effective reagents for such transformations. A patent for the synthesis of the related compound 3-hydroxymethyl tetrahydrofuran describes the reduction of an alpha-substituted γ-butyrolactone using a metal boron-hydrogen compound, such as sodium borohydride, to generate a diol which then cyclizes. google.com This demonstrates the utility of these reducing agents in synthesizing hydroxylated tetrahydrofuran structures from lactone precursors.

The key reduction transformations for derivatives of this compound include:

Reduction of a ketone at the C3 position back to a secondary alcohol.

Reduction of an aldehyde at the C2 side chain back to a primary alcohol.

Reduction of a carboxylic acid at the C2 side chain, typically requiring a stronger reducing agent like lithium aluminum hydride (LiAlH₄), to the primary alcohol.

These reactions are essential for synthetic pathways where the hydroxyl groups must be temporarily modified or for creating specific stereoisomers of the parent diol.

The hydroxyl groups readily undergo esterification and etherification, providing a primary route for creating a wide array of derivatives.

Esterification: Esters can be formed by reacting the diol with carboxylic acids (under acidic catalysis, e.g., Fischer esterification) or, more commonly, with more reactive acyl chlorides or anhydrides in the presence of a base. The primary hydroxyl is typically more reactive than the secondary hydroxyl, allowing for selective mono-esterification under controlled conditions. The synthesis of related nucleoside derivatives often involves the esterification of hydroxyl groups on a tetrahydrofuran ring, for example, using isobutyric anhydride (B1165640) to form a di-ester. rsc.org

Etherification: Ethers can be synthesized via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which then act as nucleophiles to displace a leaving group on an alkyl halide. Similar to esterification, the primary hydroxyl's alkoxide is more accessible and generally more reactive, enabling potential selective etherification.

Reactivity of the Tetrahydrofuran Ring

The tetrahydrofuran ring is a relatively stable cyclic ether. Its primary reactivity involves cleavage of the C-O bond under acidic conditions, which can initiate ring-opening polymerization. The ring carbons can also be functionalized, but this typically requires the existing hydroxyl groups to be converted into better leaving groups.

Tetrahydrofuran (THF) is well-known to undergo cationic ring-opening polymerization (CROP) to produce polytetrahydrofuran, also known as polytetramethylene ether glycol (PTMEG). nih.govresearchgate.net This process is initiated by strong acids or other cationic initiators.

The mechanism proceeds as follows:

Initiation: A proton or other electrophile adds to the oxygen atom of the THF ring, forming a cyclic oxonium ion.

Propagation: A second THF molecule acts as a nucleophile, attacking one of the alpha-carbons of the activated oxonium ion. This results in the opening of the ring and the formation of a new, larger oxonium ion at the terminus of the growing polymer chain.

Termination: The reaction is terminated by the introduction of a nucleophile (like water) or by proton transfer.

For this compound, the presence of hydroxyl groups complicates this process. These groups can react with the cationic initiator or the growing polymer chain, acting as terminating agents or creating unwanted branching. Therefore, to achieve controlled polymerization, the hydroxyl groups would typically need to be protected with a non-reactive group (e.g., silyl (B83357) ether) prior to initiating the polymerization.

Direct nucleophilic substitution at the saturated carbon atoms of the tetrahydrofuran ring is not feasible as the ether oxygen and hydroxyl groups are poor leaving groups. To facilitate substitution, a hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or halide.

Once a leaving group is installed (e.g., at the C3 position), the carbon becomes susceptible to attack by a nucleophile. This would proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry at the reaction center. This strategy allows for the introduction of a wide variety of functional groups, such as azides, amines, thiols, or cyanides, onto the tetrahydrofuran ring, enabling the synthesis of complex derivatives.

Mechanisms of Interaction with Biomolecules

The interaction of this compound with biomolecules is primarily understood through the lens of its role as a core structural motif in various synthetic nucleoside analogs. These analogs are designed to mimic natural nucleosides and, as such, can engage with the cellular machinery that processes these fundamental biological building blocks. The reactivity and recognition are largely dictated by the hydroxyl groups and the stereochemistry of the tetrahydrofuran ring.

Adduct Formation and Chemical Stability in Biological Milieu

The chemical stability of the this compound core is a critical factor in its biological activity. The tetrahydrofuran ring, being a cyclic ether, is generally stable and chemically inert under physiological conditions. Ethers are known for their resistance to hydrolysis, oxidation, and reduction in a biological milieu. This inherent stability ensures that the core scaffold of the molecule remains intact, allowing the functional groups to be presented for interaction with biomolecules.

Non-enzymatic adduct formation, the covalent bonding of a chemical to a biological macromolecule like DNA or protein without the involvement of an enzyme, is not a prominent feature of the reactivity of this compound. The hydroxyl groups on the molecule are not sufficiently reactive to form spontaneous covalent bonds with cellular nucleophiles under physiological pH and temperature. The primary mode of interaction is non-covalent, such as hydrogen bonding, until the molecule is acted upon by specific enzymes.

However, the stability of the tetrahydrofuran ring is not absolute and can be compromised under certain conditions. For instance, strong acidic environments can lead to the cleavage of the ether linkage. chemicalforums.com While such conditions are not typical of the general biological milieu, they can be relevant in specific cellular microenvironments or in in vitro studies.

| Feature | Description | Relevance in Biological Milieu |

| Tetrahydrofuran Ring | Cyclic ether | Generally stable and resistant to hydrolysis, oxidation, and reduction. nih.gov |

| Hydroxyl Groups | Primary and secondary alcohols | Act as hydrogen bond donors and acceptors; sites for enzymatic modification. |

| Adduct Formation | Non-enzymatic covalent bonding | Not a significant reaction pathway under physiological conditions. |

| Stability to Acid | Susceptible to ring-opening | Relevant in highly acidic microenvironments, but not in general circulation. chemicalforums.com |

Enzymatic Processing and Recognition of Related Structures

The biological activity of nucleoside analogs containing the this compound scaffold is almost entirely dependent on their recognition and processing by cellular or viral enzymes. researchgate.net The structural similarity of these analogs to natural deoxyribonucleosides or ribonucleosides allows them to act as substrates for these enzymes.

The primary enzymatic processing pathway for these compounds is phosphorylation. nih.gov Cellular or viral nucleoside kinases recognize the hydroxyl groups on the tetrahydrofuran ring and catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to form the corresponding monophosphate. ptbioch.edu.pl This is often the rate-limiting step in the activation of these analogs. researchgate.net The monophosphate is then further phosphorylated by other kinases to the diphosphate (B83284) and finally to the triphosphate form. nih.gov

The resulting triphosphate is the biologically active form of the molecule. It can then act as a competitive inhibitor or a substrate for DNA or RNA polymerases. If incorporated into a growing nucleic acid chain, the absence of a 3'-hydroxyl group (in the case of dideoxy analogs) or the altered stereochemistry of the tetrahydrofuran ring can lead to chain termination, thus inhibiting viral replication or cell division.

The recognition of these analogs by enzymes is highly specific and depends on several structural features:

The presence and stereochemistry of the hydroxyl groups: The 3'-hydroxyl group, in particular, is a key recognition element for many polymerases. eurekaselect.com The orientation of the hydroxyl groups on the tetrahydrofuran ring must be compatible with the active site of the kinase or polymerase.

The conformation of the tetrahydrofuran ring: The flexibility and puckering of the five-membered ring influence how the analog fits into the enzyme's active site.

The nature of the nucleobase: The attached purine (B94841) or pyrimidine (B1678525) base also plays a crucial role in binding to the active site.

The table below summarizes the key enzymatic steps and the basis for molecular recognition of nucleoside analogs with a hydroxylated tetrahydrofuran core.

| Enzymatic Process | Key Enzymes | Structural Basis for Recognition | Outcome |

| Phosphorylation | Nucleoside Kinases (e.g., Thymidine Kinase, Deoxycytidine Kinase) | Presence and orientation of hydroxyl groups on the tetrahydrofuran ring. nih.govptbioch.edu.pl | Formation of monophosphate, diphosphate, and triphosphate analogs. |

| Inhibition of Polymerases | DNA/RNA Polymerases, Reverse Transcriptases | Mimicry of natural nucleoside triphosphates; altered tetrahydrofuran ring structure. | Competitive inhibition or chain termination of nucleic acid synthesis. |

Occurrence as a Nucleoside Analog Backbone

The tetrahydrofuran ring of this compound is a common structural element in a variety of synthetic nucleoside analogs. These molecules are designed to mimic natural nucleosides, the building blocks of DNA and RNA, and are primarily utilized as tools to probe the mechanisms of viral replication.

The antiviral activity of nucleoside analogs is intrinsically linked to their molecular structure, with the this compound backbone playing a crucial role in their interaction with viral polymerases. For a nucleoside analog to be effective, it must be recognized by viral or host cell kinases and phosphorylated to its active triphosphate form. nih.gov This triphosphate analog then competes with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain. nih.gov

The presence and orientation of the hydroxyl groups on the tetrahydrofuran ring are critical for these interactions. The 3'-hydroxyl group, in particular, is essential for the formation of the phosphodiester bond that extends the nucleic acid chain. nih.gov Nucleoside analogs that lack a conventional 3'-hydroxyl group, once incorporated, act as obligate chain terminators, immediately halting further elongation of the viral genome. nih.govmdpi.com

Table 1: Key Structural Features of Nucleoside Analogs and Their Molecular-Level Effects

| Structural Feature | Molecular-Level Effect |

|---|---|

| Absence of 3'-Hydroxyl Group | Obligate chain termination of nucleic acid synthesis. |

| Presence of 3'-Hydroxyl Group | Potential for non-obligate or delayed chain termination. |

| Modified Sugar Moiety | Altered binding affinity to viral polymerase active site. |

| Phosphorylation | Conversion to active triphosphate form, enabling competition with natural nucleosides. |

The primary mechanism by which nucleoside analogs containing the this compound backbone interfere with nucleic acid synthesis is through the inhibition of viral polymerases. nih.gov After being anabolized to their triphosphate form, these analogs are incorporated into the nascent viral DNA or RNA strand. nih.gov

This incorporation can disrupt the replication process in several ways:

Chain Termination: As previously mentioned, if the analog lacks a proper 3'-hydroxyl group, it will cause obligate chain termination. nih.govmdpi.com Even with a 3'-hydroxyl, subtle structural differences in the tetrahydrofuran backbone can create a conformation that is unfavorable for the addition of the next nucleotide, leading to non-obligate or delayed termination. nih.govnih.gov

Enzyme Inhibition: The nucleoside analog triphosphate can act as a competitive inhibitor of the viral polymerase, binding to the active site but not being incorporated, thereby blocking the binding of the natural substrate.

Error Catastrophe: Some nucleoside analogs can be incorporated into the viral genome and, due to altered base-pairing properties, lead to an increased mutation rate in subsequent rounds of replication. This can eventually lead to a non-viable viral population.

The specificity of these analogs for viral polymerases over host cell polymerases is a key factor in their utility as research tools and is largely determined by the precise stereochemistry of the this compound backbone and the attached nucleobase.

Modeling of Abasic Sites in Nucleic Acids

Apurinic/apyrimidinic (AP) sites, also known as abasic sites, are common forms of DNA damage that arise from the spontaneous hydrolysis of the N-glycosidic bond or through the action of DNA glycosylases during base excision repair (BER). nih.govnih.gov These sites are chemically unstable, making them difficult to study. This compound is widely used as a stable, synthetic analog of the natural abasic site, allowing for detailed biochemical and structural investigations of DNA repair processes. nih.gov

In biochemical assays, oligonucleotides containing a this compound residue are used as substrates to study the activity of enzymes involved in the BER pathway. nih.govoup.com This synthetic abasic site, often referred to as a tetrahydrofuran or THF lesion, provides a stable mimic of the natural AP site, allowing researchers to investigate the kinetics and mechanisms of individual repair steps. oup.com These studies are crucial for understanding how cells maintain genomic integrity.

The introduction of a this compound lesion into a DNA duplex can alter its local structure and dynamics. While it is designed to mimic the absence of a base, the tetrahydrofuran ring itself occupies space within the DNA helix. NMR and molecular dynamics studies on similar abasic site analogs have shown that the lesion can be either intrahelical or extrahelical, depending on the surrounding sequence context. nih.gov The presence of the lesion can lead to a modification of the phosphodiester backbone conformation in its vicinity. nih.gov This localized structural perturbation is an important recognition element for DNA repair enzymes.

Table 2: Research Findings on the Impact of this compound as a DNA Lesion Mimic

| Research Area | Key Findings |

|---|---|

| Biochemical Assays | Serves as a stable substrate for studying base excision repair enzymes. |

| DNA Structure | Can induce local conformational changes in the DNA duplex, including alterations to the phosphodiester backbone. |

| Enzyme Interactions | The structural perturbation caused by the lesion is a key recognition feature for DNA repair proteins. |

The primary enzymes that recognize and process abasic sites are AP endonucleases and AP lyases. In humans, the major AP endonuclease is APE1. oup.com Studies using DNA substrates containing the this compound lesion have been instrumental in elucidating the mechanism of APE1. APE1 recognizes the structural distortion caused by the abasic site and cleaves the phosphodiester backbone immediately 5' to the lesion, generating a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus. oup.com

Following incision by APE1, DNA polymerase β (Polβ) is recruited to the site. nih.govnih.gov Polβ exhibits two key activities in BER: it fills the single-nucleotide gap created by APE1 and then removes the 5'-dRP moiety via its dRP lyase activity. nih.gov In vitro studies have shown that APE1 can physically interact with Polβ and facilitate its loading onto the incised abasic site, thereby coordinating the sequential steps of the repair process. nih.govnih.gov The use of the stable this compound analog has been crucial in dissecting these protein-protein and protein-DNA interactions. nih.govnih.gov

Computational and Theoretical Studies

Molecular Modeling of Conformational Landscapes

The biological function and chemical behavior of flexible molecules like 3-Hydroxy-2-hydroxymethyltetrahydrofuran are intrinsically linked to their three-dimensional structure and the ensemble of conformations they can adopt. Molecular modeling is employed to map these conformational landscapes, identifying stable isomers and the energy barriers between them.

For model compounds like tetrahydrofurfuryl alcohol (THFA), a combination of rotational spectroscopy and quantum chemical calculations has been used to explore the conformational space. yorku.ca These studies investigate the influence of substituents, such as the hydroxymethyl group, on the tetrahydrofuran (B95107) (THF) ring's structure. The calculations can distinguish between nearly isoenergetic conformers that differ in their ring configurations, such as the envelope (E) and twist (T) forms. yorku.ca For THFA, it has been shown that the ring geometry is influenced by the alignment of the CH2OH substituent. yorku.ca The low calculated energy barriers for conversion between conformers suggest that the ring geometry can readily relax to the most stable form. yorku.ca Non-covalent interaction analyses are also used to understand the intramolecular hydrogen bonding and other weak interactions that stabilize the lowest energy structures. yorku.ca

Theoretical studies on the related 3-hydroxytetrahydrofuran (B147095) (3HTHF) have utilized Potential Energy Surface (PES) scans to explore the conformational space defined by the orientation of the hydroxyl group relative to the ring. ni.ac.rs These calculations, performed at levels of theory such as MP2 and B3LYP, map the energy as a function of specific dihedral angles to locate energy minima corresponding to stable conformers. ni.ac.rs

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of molecules. unipd.it Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are used to approximate solutions to the Schrödinger equation, providing insights into molecular orbitals, electron distribution, and energies. nih.govlsu.edu

For model compounds 3HTHF and THFA, DFT calculations with the B3LYP functional have been used to optimize the geometries of their neutral and cationic conformers. ni.ac.rs Such calculations are crucial for estimating properties like ionization energies, which are a measure of the energy required to remove an electron from a molecule. More advanced and computationally intensive methods, such as the G3MP2 composite method, are employed to obtain more reliable and accurate energy results that can be compared with experimental data. ni.ac.rs These calculations provide adiabatic ionization energies for the most stable conformers, offering a window into the molecule's behavior upon electron impact or ionization. ni.ac.rs The analysis of reaction mechanisms, including reaction energies and activation barriers, is a widespread application of modern quantum chemistry, providing insights into the thermodynamic and kinetic feasibility of chemical transformations. nih.gov

Below is a table summarizing the calculated G3MP2 enthalpies for various conformers of the model compound 3-hydroxytetrahydrofuran (3HTHF).

| Conformer | H [Hartree] | ΔH [kJ/mol] |

| 3HTHF-A | -268.08310 | 5.23 |

| 3HTHF-B | -268.08343 | 4.36 |

| 3HTHF-C | -268.08479 | 0.79 |

| 3HTHF-D | -268.08510 | 0.00 |

| 3HTHF-E | -268.08436 | 1.94 |

| 3HTHF-F | -268.08460 | 1.31 |

Data sourced from a theoretical study on model furanose structured alcohols. The values represent the calculated enthalpies (H) and relative enthalpies (ΔH) for different stable conformers. ni.ac.rs

Docking and Molecular Dynamics Simulations of Ligand-Biomolecule Interactions (e.g., DNA, enzymes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or DNA. plos.orgyoutube.com Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide a dynamic view of the complex over time, revealing information about its stability, conformational changes, and the nature of the intermolecular interactions. nih.govnih.gov

MD simulations can further validate the stability of docked poses. plos.org By simulating the protein-ligand complex in a solvated environment, researchers can assess parameters like the root-mean-square deviation (RMSD) to determine if the ligand remains stably bound in the active site. nih.gov These simulations can also reveal the importance of specific interactions, such as hydrogen bonds, in maintaining the complex's stability over time. plos.org For interactions with DNA, MD simulations can model how small molecules intercalate between base pairs or bind to the grooves of the double helix. youtube.com

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule. By calculating the electronic and vibrational energy levels of a molecule, it is possible to simulate spectra such as infrared (IR), Raman, and UV-Visible absorption spectra.

The combination of rotational spectroscopy with quantum chemical calculations for model compounds like THFA demonstrates the power of this predictive capability. yorku.ca Theoretical calculations of rotational constants and other spectroscopic parameters are essential for assigning the transitions observed in the experimental spectrum to specific conformers of the molecule. This synergy between theory and experiment allows for the unambiguous identification and structural characterization of the different shapes a molecule adopts in the gas phase. yorku.ca Similarly, quantum chemical methods can be employed to calculate vibrational frequencies, which correspond to the peaks in an IR spectrum, and electronic transition energies, which determine the absorption bands in a UV-Vis spectrum.

Advanced Analytical Techniques for Characterization and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 3-Hydroxy-2-hydroxymethyltetrahydrofuran in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrations (proportional to the number of protons), and coupling patterns (J-coupling), which provide information about adjacent protons. The proton-decoupled ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. lancaster.ac.uk

2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are critical for establishing the molecular framework. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It would be used to trace the proton connectivity networks within the tetrahydrofuran (B95107) ring and the hydroxymethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting different fragments of the molecule, for instance, linking the hydroxymethyl protons to the C2 and C3 carbons of the furan (B31954) ring.

The following table is an illustrative example of the kind of data that would be generated from these experiments to assign the structure.

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 2 | ~3.8-4.0 | ~78-82 | C3, C5, CH₂OH |

| 3 | ~4.1-4.3 | ~70-74 | C2, C4, C5 |

| 4 | ~1.8-2.1 | ~30-35 | C3, C5 |

| 5 | ~3.6-3.8 | ~68-72 | C2, C4 |

| CH₂OH | ~3.5-3.7 | ~60-64 | C2 |

Beyond simple structural assignment, advanced NMR techniques can provide insights into the 3D shape (conformation) and non-covalent interactions of the molecule. auremn.org.br

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the relative stereochemistry of the molecule. For instance, a NOE correlation between the proton at C2 and the proton at C3 would suggest they are on the same face of the ring (a cis relationship).

Variable Temperature (VT) NMR: Studying NMR spectra at different temperatures can provide information on dynamic processes, such as the rotation around single bonds or conformational changes in the tetrahydrofuran ring. The flexible furanoside ring can adopt various "envelope" or "twist" conformations, and VT-NMR can help characterize the energetics of their interconversion. nih.gov

Solvent Titration Studies: By acquiring NMR spectra in different solvents (e.g., from a non-polar solvent like chloroform-d (B32938) to a hydrogen-bond-accepting solvent like DMSO-d₆), one can observe changes in the chemical shifts of the hydroxyl protons. These changes provide evidence for and information about intermolecular hydrogen bonding between the solute and the solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS), often performed using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap MS, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov For this compound, HRMS would be used to measure its exact mass. This precise measurement allows for the unambiguous determination of its molecular formula, C₅H₁₀O₂, distinguishing it from any other combination of atoms that might have the same nominal mass.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂ |

| Calculated Exact Mass ([M+H]⁺) | 103.0759 |

| Calculated Exact Mass ([M+Na]⁺) | 125.0578 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is highly useful for structural elucidation.

For this compound, key fragmentation pathways would likely involve:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z [M-18].

Loss of the Hydroxymethyl Group (•CH₂OH): Cleavage of the C2-C(H₂OH) bond would result in a peak at m/z [M-31].

Ring Opening/Cleavage: The tetrahydrofuran ring can undergo various cleavage reactions. A characteristic fragment for 3-hydroxy fatty acid esters is often observed at m/z 103, which could potentially be a relevant pathway for related structures. researchgate.net Analysis of these pathways helps confirm the connectivity and placement of functional groups. libretexts.org

Chromatographic Separations

Due to the presence of two chiral centers (at C2 and C3), this compound can exist as four distinct stereoisomers (two pairs of enantiomers). Chromatographic techniques are essential for separating these isomers from each other and from any impurities.

Gas Chromatography (GC): For volatile compounds, GC is a powerful separation tool. The hydroxyl groups of the molecule may first need to be derivatized (e.g., by silylation) to increase volatility and improve peak shape. Different isomers may exhibit slightly different retention times on a GC column.

High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile for separating non-volatile compounds.

Normal-Phase HPLC: Could be used with a polar stationary phase (like silica) and a non-polar mobile phase.

Reversed-Phase HPLC: This is a more common technique, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Chiral Chromatography: To separate the enantiomers, a chiral stationary phase (CSP) is required. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of isomeric compounds. nih.gov

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC) Methodologies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a polar molecule like this compound, which contains two hydroxyl groups, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is often a necessary prerequisite to increase its volatility and thermal stability. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

The derivatized analyte can then be analyzed, typically using a capillary column with a nonpolar or medium-polarity stationary phase. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be employed for detection and quantification.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.net This is particularly advantageous for analyzing the compound in complex matrices where co-elution with other components is likely. In a GCxGC system, the effluent from the first-dimension column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. mdpi.com This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution, improving the ability to detect and identify trace components. ucdavis.edu For the TMS-derivatized this compound, a typical GCxGC setup might involve a nonpolar first-dimension column and a more polar second-dimension column.

| Parameter | Typical GC/GC-MS Conditions | Typical GCxGC-TOFMS Conditions |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Silylation (e.g., with BSTFA) |

| Column (1D) | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | 30 m x 0.25 mm, 0.25 µm film (e.g., Rxi-5Sil MS) |

| Column (2D) | N/A | 1.5 m x 0.15 mm, 0.15 µm film (e.g., Rxi-17Sil MS) |

| Carrier Gas | Helium, constant flow ~1 mL/min | Helium, constant flow ~1 mL/min |

| Oven Program (1D) | Initial 70°C, ramp to 280°C at 10°C/min | Initial 70°C, ramp to 300°C at 5°C/min |

| Modulation Period | N/A | 5-8 seconds |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Time-of-Flight Mass Spectrometer (TOFMS) |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an exceptionally well-suited technique for the analysis and purification of polar, non-volatile compounds like this compound, as it does not require derivatization.

For analytical purposes, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The high polarity of this compound would result in very short retention times on a standard C18 column. Therefore, specialized columns designed for polar analytes, such as those with polar end-capping or embedded polar groups, or the use of Hydrophilic Interaction Liquid Chromatography (HILIC), may be necessary for achieving adequate retention and separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent, which is effective for retaining highly polar compounds.

Detection can be achieved using a variety of detectors. Since the molecule lacks a significant chromophore, UV-Vis detection would have low sensitivity. nih.gov More suitable detectors include Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (LC-MS). LC-MS, in particular, provides high sensitivity and selectivity, along with structural information, making it a powerful tool for both identification and quantification.

| Parameter | Typical Reversed-Phase HPLC Conditions | Typical HILIC Conditions |

|---|---|---|

| Column | Polar-embedded or polar-endcapped C18 (e.g., Aqua C18), 150 mm x 4.6 mm, 5 µm | Amide or Diol column, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Water and Methanol/Acetonitrile | Gradient elution with Acetonitrile/Water mixture (high initial organic content) |

| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C | 25 - 40 °C |

| Detector | ELSD, RI, or Mass Spectrometry (MS) | ELSD or Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and the absolute configuration of stereocenters within the this compound molecule. To perform this analysis, a single, high-quality crystal of the compound is required.

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

For this compound, an X-ray crystal structure would reveal the conformation of the five-membered tetrahydrofuran ring (e.g., envelope or twist conformation). Crucially, it would also detail the intermolecular interactions in the solid state. The presence of two hydroxyl groups makes the molecule an excellent candidate for forming an extensive network of intermolecular hydrogen bonds, which would strongly influence its crystal packing and physical properties. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies (e.g., spin labeling)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov The this compound molecule is not itself a radical. However, EPR can be used to study radicals derived from it.

For instance, radicals can be generated from the parent molecule through processes like gamma irradiation or hydrogen abstraction by photolytically generated radicals (e.g., t-butoxy radicals). ibm.com Hydrogen abstraction is most likely to occur at the carbon atoms alpha to the ether oxygen, resulting in the formation of a cyclic alkyl radical. ibm.com The resulting EPR spectrum would provide information about the radical's structure through analysis of its g-value and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H).

Alternatively, the technique of spin labeling could be employed. This would involve chemically attaching a stable nitroxide radical (a spin label), such as TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), to the this compound molecule. The EPR spectrum of the resulting spin-labeled compound would be sensitive to the local environment and dynamics of the molecule, providing insights into its interactions and mobility. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. copbela.org It is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature would be a strong, broad band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding.

Other significant absorptions would include C-H stretching vibrations from the CH and CH₂ groups of the tetrahydrofuran ring, typically appearing just below 3000 cm⁻¹. The C-O stretching vibrations for the ether linkage and the alcohol groups would result in strong bands in the fingerprint region, generally between 1200 cm⁻¹ and 1000 cm⁻¹. libretexts.org The absence of a strong absorption band in the 1700 cm⁻¹ region would confirm the absence of any carbonyl (C=O) groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 (broad, strong) | O-H stretch | Hydroxyl (-OH) |

| 3000 - 2850 (medium to strong) | C-H stretch | Alkyl (CH, CH₂) |

| 1470 - 1450 (medium) | C-H bend (scissoring) | CH₂ |

| ~1150 - 1050 (strong) | C-O-C stretch | Ether |

| ~1050 - 1000 (strong) | C-O stretch | Alcohol |

Derivatives and Analogs of 3 Hydroxy 2 Hydroxymethyltetrahydrofuran

Synthesis of Substituted Tetrahydrofuran (B95107) Derivatives

The stereoselective synthesis of substituted tetrahydrofurans is a pivotal area of organic chemistry, driven by the prevalence of this motif in natural products. nih.gov A variety of synthetic strategies have been developed to construct the 3-hydroxy-2-hydroxymethyltetrahydrofuran core and its analogs, often focusing on controlling the stereochemistry at the C2 and C3 positions.

Common synthetic approaches include:

Intramolecular Cyclization: One of the most direct methods involves the cyclization of acyclic precursors. For instance, 4-halo-1,3-butanediol, which can be derived from the reduction of a corresponding 4-halo-3-hydroxybutyric acid ester, can undergo intramolecular Williamson ether synthesis to form the tetrahydrofuran ring. google.com The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.

From Carbohydrate Precursors: Carbohydrates serve as excellent chiral starting materials for the synthesis of complex molecules. rsc.org Sugars such as L-arabinose or D-xylose can be chemically transformed through a series of steps including protection, oxidation, and reduction to yield functionalized tetrahydrofuran derivatives with well-defined stereochemistry. rsc.org

Palladium-Catalyzed Carboetherification: Modern catalytic methods offer efficient routes to substituted tetrahydrofurans. Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl or vinyl bromides can construct the tetrahydrofuran ring while simultaneously forming new carbon-carbon and carbon-oxygen bonds. nih.govnih.gov These reactions can exhibit good to excellent diastereoselectivity, influenced by the substitution pattern of the alkene substrate. nih.govnih.gov

Lewis Acid-Mediated Rearrangements: Certain dioxolane derivatives can be converted into substituted tetrahydrofurans through rearrangements catalyzed by Lewis acids. nih.gov This strategy allows for the construction of highly substituted ring systems.

Below is a table summarizing selected synthetic routes to substituted tetrahydrofuran rings.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Key Features | Reference |

| Intramolecular Cyclization | 4-halo-1,3-butanediol | Base (e.g., NaOH) | Direct formation of the THF ring from an acyclic precursor. | google.com |

| Carbohydrate-based Synthesis | Pentose sugars (e.g., L-arabinose) | Various (acid/base catalysis) | Access to enantiomerically pure products from the chiral pool. | rsc.org |

| Pd-Catalyzed Carboetherification | γ-hydroxy alkenes, Aryl bromides | Palladium catalyst (e.g., Pd(OAc)2) | Forms C-C and C-O bonds in a single step with stereocontrol. | nih.govnih.gov |

| Oxidative Cyclization | γ-hydroxy alkenes | Rhenium or other oxidants | Forms functionalized tetrahydrofurans via oxidation and cyclization. | nih.gov |

Modification Strategies for Introducing Diverse Functionalities

The primary and secondary hydroxyl groups of this compound are prime targets for chemical modification. These modifications are crucial for exploring structure-activity relationships and modulating the molecule's properties.

Key modification strategies include:

Selective Protection: The differential reactivity of the primary (at C2- hydroxymethyl) and secondary (at C3) hydroxyl groups allows for selective protection. Bulky protecting groups like trityl or silyl (B83357) ethers (e.g., TBDMS) will preferentially react with the less sterically hindered primary alcohol. This allows for subsequent modification of the secondary alcohol.

Esterification and Etherification: Converting the hydroxyl groups to esters or ethers is a common strategy to alter lipophilicity and hydrogen bonding capacity. Standard acylation or alkylation conditions can be employed, often after selective protection, to yield a wide range of derivatives.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using reagents like PCC or TEMPO, respectively. The secondary alcohol can be oxidized to a ketone. These transformations introduce new functionalities that can serve as handles for further derivatization.

Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups, such as tosylates or mesylates. Subsequent reaction with various nucleophiles (e.g., azides, halides, thiols) allows for the introduction of a wide array of functional groups, fundamentally altering the molecule's electronic and steric properties. For example, the introduction of an azido (B1232118) group at the C3' position is a common modification in nucleoside analog chemistry.

The table below outlines common functional group transformations for the this compound scaffold.

| Initial Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

| Primary/Secondary -OH | Esterification | Acyl chloride, Carboxylic acid (with coupling agent) | Ester (-OCOR) |

| Primary/Secondary -OH | Etherification | Alkyl halide (with base) | Ether (-OR) |

| Primary -OH | Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Primary -OH | Oxidation | TEMPO, PDC | Carboxylic Acid (-COOH) |

| Secondary -OH | Oxidation | Swern, Dess-Martin | Ketone (C=O) |

| Primary/Secondary -OH | Tosylation/Mesylation | TsCl, MsCl (with pyridine) | Tosylate/Mesylate (-OTs/-OMs) |

| Tosylate/Mesylate | Nucleophilic Substitution | Sodium azide (B81097) (NaN3) | Azide (-N3) |

Structure-Reactivity Correlations in Modified Analogs

The reactivity of this compound analogs is highly dependent on their three-dimensional structure and the electronic nature of their substituents. The stereochemical relationship between substituents on the tetrahydrofuran ring plays a critical role in dictating reaction pathways and rates.

Stereoelectronic Effects: The orientation of substituents relative to the ring oxygen and each other can significantly influence reactivity. For instance, the rate of intramolecular cyclization reactions can be affected by whether the reacting groups are in a cis or trans configuration, due to differences in transition state energies. In palladium-catalyzed carboetherification reactions, the stereochemistry of the starting γ-hydroxy alkene often dictates the diastereoselectivity of the resulting tetrahydrofuran product. nih.govnih.gov

Impact of Ring Conformation: The tetrahydrofuran ring is not planar and exists in various envelope and twist conformations. Substituents can favor certain conformations, which in turn affects the accessibility of reactive sites. For example, a bulky substituent at the C3 position might hinder the approach of a reagent to the C2 position.

Electronic Effects of Substituents: The introduction of electron-withdrawing groups (e.g., fluorine, azido) or electron-donating groups (e.g., ethers) can alter the reactivity of the entire molecule. An electron-withdrawing group at the C3 position can increase the acidity of the C2-hydroxymethyl proton, making it more susceptible to deprotonation. Conversely, such groups can decrease the nucleophilicity of the ring oxygen. These electronic perturbations can also influence the stability of carbocation intermediates that may form during certain reactions. Studies on aryl-substituted tetrahydrofurans have shown that the electronic properties of the aryl group can impact the yield and stereoselectivity of synthetic transformations. nih.gov

Impact of Functional Group Modifications on Biochemical Properties (excluding therapeutic efficacy)

Modifications to the this compound scaffold can have a profound impact on a molecule's biochemical properties by altering its interactions with biological macromolecules like enzymes and receptors.

Enzyme and Receptor Binding: The hydroxyl groups of the parent compound are crucial for forming hydrogen bonds with amino acid residues in the binding sites of proteins. Replacing a hydroxyl group with a hydrogen atom (a deoxy derivative) eliminates a key hydrogen bond donor and acceptor, which typically reduces binding affinity. Conversely, converting a hydroxyl group to a methoxy (B1213986) group removes its hydrogen bond donating ability but retains its accepting capability, while also increasing steric bulk and lipophilicity. The introduction of an azido or fluoro group at the C3' position, for example, can alter the sugar pucker of the furanose ring in nucleoside analogs, which in turn affects how the molecule fits into the active site of enzymes like polymerases or reverse transcriptases. nih.gov The significance of the tetrahydrofuran ring oxygen itself is highlighted by analogs where it is replaced by a methylene (B1212753) group, often resulting in a drastic loss of binding affinity due to the loss of a critical hydrogen bonding interaction. nih.gov

Lipophilicity and Membrane Permeability: The balance between hydrophilic (hydroxyl groups) and lipophilic (carbon backbone) character determines a molecule's solubility and ability to cross biological membranes. Esterification or etherification of the hydroxyl groups increases lipophilicity, which can enhance passage through cell membranes. Conversely, introducing polar functional groups like carboxylic acids or phosphates will increase water solubility.

Conformational Effects: Modifications can lock the tetrahydrofuran ring into a specific conformation. For instance, the stereochemistry of substituents can favor either a North (C3'-endo) or South (C2'-endo) type pucker in furanose rings of nucleoside analogs. This conformational preference is a critical determinant for recognition by enzymes. An analog locked in a conformation that mimics the transition state of an enzymatic reaction may act as a potent inhibitor.

The following table illustrates how specific modifications can influence key biochemical properties.

| Modification | Position | Change in Property | Biochemical Consequence | Reference |

| Hydroxyl to Azido (-OH to -N3) | C3 | Increased polarity, altered electronics and sugar pucker | Alters fit in enzyme active sites; may change hydrogen bonding network. | nih.gov |

| Hydroxyl to Fluoro (-OH to -F) | C3 | Increased electronegativity, weak H-bond acceptor | Can form specific interactions with enzyme residues; alters ring conformation. | nih.gov |

| Hydroxyl to Methoxy (-OH to -OCH3) | C2 or C3 | Increased lipophilicity and steric bulk; loss of H-bond donor | May enhance membrane permeability; can cause steric clashes in a binding pocket. | |

| Ring Oxygen to Methylene (-O- to -CH2-) | Ring | Complete loss of H-bond acceptor at that position | Drastic reduction in binding affinity to target proteins. | nih.gov |

| Addition of a Phosphate (B84403) group | C2-hydroxymethyl | Increased negative charge and hydrophilicity | Essential for recognition by many enzymes (e.g., kinases, polymerases). |

Applications As a Synthetic Building Block and in Materials Science

Role in the Synthesis of Complex Organic Molecules

The intrinsic chirality and bifunctional nature of 3-hydroxy-2-hydroxymethyltetrahydrofuran make it an invaluable starting material in the asymmetric synthesis of complex organic molecules, particularly natural products and pharmaceuticals. The fixed spatial relationship of its two hydroxyl groups allows for selective protection and functionalization, enabling chemists to construct intricate stereochemical architectures with high precision.

This compound serves as a "chiral pool" starting material, meaning its inherent stereochemistry is transferred to the final product, obviating the need for more complex asymmetric induction steps later in the synthesis. For instance, it is a key component in the synthesis of ligands used in HIV protease inhibitors, such as (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan. google.com The synthesis of such complex bicyclic structures relies on the pre-defined stereocenters of the starting tetrahydrofuran (B95107) derivative to ensure the final molecule has the correct three-dimensional shape to be biologically active. google.com

The synthetic utility is further demonstrated in its incorporation into analogs of potent natural products. While the core structure is crucial, modifications can be made to fine-tune biological activity. For example, in the development of analogs for the antitumor agent FR901464, a tetrahydrofuran ring system was synthesized as a variation of the natural product's tetrahydropyran (B127337) ring. nih.gov Although this specific analog showed reduced potency, the synthesis highlights the role of such THF-based building blocks in medicinal chemistry campaigns to explore structure-activity relationships. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using Tetrahydrofuran-based Building Blocks

| Target Molecule Class | Key Synthetic Role of THF Building Block | Significance | Reference |

|---|---|---|---|

| HIV Protease Inhibitor Ligands | Serves as the chiral core ((3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan) for the P2 ligand. | The rigid, stereochemically defined structure is essential for binding to the enzyme's active site. | google.com |

| Antitumor Natural Product Analogs (e.g., FR901464 analog) | Forms the core heterocyclic ring system, allowing exploration of structural variations. | Used to probe the importance of the ring size (tetrahydrofuran vs. tetrahydropyran) for biological activity. | nih.gov |

| Novel Chiral Amines and Amino Alcohols | Used as a precursor for creating stereochemically pure building blocks for drug discovery. | Demonstrates the conversion of the diol functionality into other important chemical groups. | nih.gov |

Precursor for Advanced Polymer Architectures

In materials science, the diol functionality of this compound allows it to act as a monomer for the production of polyesters and polyurethanes. As a bio-based monomer, it offers a sustainable alternative to petroleum-derived chemicals for creating advanced polymers. rsc.orgrug.nl The rigid tetrahydrofuran ring is a key structural feature that imparts unique properties to the resulting polymer chains.

When incorporated into polyesters, the heterocyclic rigidity of the THF unit can lead to polymers with reduced crystallinity, improved hydrophilicity, and a higher glass transition temperature (Tg) compared to polymers made from flexible, linear diols. rsc.orgrug.nl These properties are advantageous for applications requiring materials with high optical clarity and dimensional stability. The electronegativity of the ether group within the ring and its capacity for hydrogen bonding also influence the polymer's final characteristics. rsc.orgrug.nl

Research has explored the synthesis of various polymers where this and related furan-based diols, such as 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), are used. These monomers can be derived from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical from biomass. rsc.orgncsu.edu The resulting bio-based polymers are being investigated as potential replacements for fossil-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govacs.org

Table 2: Influence of Tetrahydrofuran Diol Monomers on Polymer Properties

| Polymer Type | Property Influenced by THF Monomer | Resulting Characteristic | Potential Application | Reference |

|---|---|---|---|---|

| Polyesters | Chain Rigidity | Higher Glass Transition Temperature (Tg), reduced crystallinity. | Engineering plastics, packaging films. | rsc.orgrug.nl |

| Polyurethanes | Hydrogen Bonding Ability | Improved hydrophilicity and specific mechanical behaviors. | Coatings, elastomers. | rsc.orgrug.nl |

| Bio-based Copolymers | Sustainability | Creates polymers from renewable feedstocks as alternatives to PET. | Sustainable packaging, fibers. | nih.govacs.org |

Intermediate in Agrochemical Synthesis (non-application specific)

The structural motif of this compound is found within various classes of biologically active compounds, including those developed for agricultural applications. In this context, it serves as a chiral intermediate, providing a foundational scaffold onto which other functional groups are built to create a final active ingredient. google.com The synthesis of optically active 3-hydroxytetrahydrofuran (B147095) and its derivatives is a critical step in the production of certain agrochemicals. google.comgoogle.comgoogle.com

The importance of using an optically pure intermediate like S-3-hydroxytetrahydrofuran lies in the fact that biological systems are often sensitive to stereochemistry. google.com One enantiomer of a complex molecule may have the desired biological effect, while the other may be inactive or have unintended effects. By starting with a chirally pure building block, manufacturers can synthesize the desired enantiomer of the final agrochemical product more efficiently, avoiding costly and difficult separation steps later on. The synthetic routes often start from readily available chiral molecules like L-malic acid, which is then converted through several steps, including reduction and cyclization, to form the chiral tetrahydrofuran ring. google.com

Utility in the Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological processes, allowing researchers to investigate the function of proteins and other biomolecules within a cellular environment. The tetrahydrofuran scaffold, functionalized with hydroxyl groups, serves as a versatile core for the synthesis of such probes.

The two hydroxyl groups on the this compound ring provide convenient attachment points, or "handles," for different parts of a chemical probe. For example, one hydroxyl group can be modified to mimic a structural feature of a natural molecule that binds to a specific protein target. The other hydroxyl group can be used to attach a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This dual functionality allows for the creation of probes that can bind to a target of interest and simultaneously report their location or binding event through a detectable signal.

This strategy has been employed in the creation of biotinylated probes that are biologically active, enabling researchers to "fish" for and identify the protein targets of a particular bioactive molecule. The tetrahydrofuran core provides a stable and stereochemically defined framework to ensure that the binding element and the reporter tag are held in the correct orientation for effective interaction with the biological system.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount in modern synthetic chemistry. For 3-Hydroxy-2-hydroxymethyltetrahydrofuran, a key challenge lies in developing synthetic pathways that are not only high-yielding but also environmentally benign and economically viable. Future research should focus on several key areas:

Renewable Feedstocks: A primary goal is to move away from petroleum-based starting materials. Research into the conversion of biomass, such as cellulose (B213188) and hemicellulose, into furan-based platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), presents a promising avenue. rsc.orgmdpi.com These platform molecules can then be further transformed into more complex structures like this compound.

Catalysis: The development of novel catalysts is crucial. This includes heterogeneous catalysts that can be easily separated and recycled, as well as biocatalysts (enzymes) that can operate under mild conditions with high stereoselectivity. mdpi.comnih.gov For instance, research into bifunctional catalysts that can facilitate multiple reaction steps in a one-pot synthesis would significantly improve process efficiency.

Process Intensification: The adoption of continuous flow chemistry, as opposed to traditional batch processing, can offer significant advantages in terms of safety, scalability, and control over reaction parameters. This can lead to higher yields and purities.

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Easy separation and recyclability, enhanced stability. | Development of porous materials, metal-organic frameworks (MOFs), and supported metal nanoparticles. |

| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific transformations of furan (B31954) derivatives. |

| Homogeneous Catalysts | High activity and selectivity, well-defined active sites. | Design of organometallic complexes and phase-transfer catalysts for efficient conversion. |

Exploration of Novel Reactivity Pathways

The unique arrangement of functional groups in this compound—a secondary alcohol, a primary alcohol, and a cyclic ether—offers a rich landscape for exploring novel chemical transformations. Future research should aim to:

Selective Functionalization: Develop methods for the selective protection and activation of the two hydroxyl groups to allow for precise chemical modifications. This would enable the synthesis of a wide array of derivatives with tailored properties.

Ring-Opening Polymerization: Investigate the potential of this compound as a monomer for the synthesis of novel biodegradable polymers. The hydroxyl groups can serve as initiation points for polymerization.

Domino Reactions: Design and explore domino or cascade reactions that can rapidly build molecular complexity from the this compound scaffold. This approach is highly atom-economical and can lead to the efficient synthesis of complex molecules.

Advanced Computational Studies for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and molecular properties. pitt.edu For this compound, advanced computational studies can accelerate discovery by:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies. pitt.edu This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Predicting Properties: Quantum mechanical calculations can be used to predict various properties of this compound and its derivatives, including their electronic structure, spectroscopic signatures, and reactivity.

Virtual Screening: Computational models can be used to screen virtual libraries of potential derivatives for desired properties, such as binding affinity to a biological target. This can help to prioritize synthetic efforts and accelerate the discovery of new bioactive molecules.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of thermodynamic and kinetic parameters, prediction of spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of the conformational landscape, study of solvent effects, investigation of interactions with biological macromolecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound, study of reactions in complex environments. |

Investigation of Undiscovered Biological Roles (at the molecular level)

The furan ring is a common motif in a wide range of biologically active natural products and synthetic drugs. researchgate.netijsrst.com This suggests that this compound and its derivatives may also possess interesting biological activities. Future research in this area should focus on:

Screening for Bioactivity: Systematic screening of this compound and a library of its derivatives against a panel of biological targets, such as enzymes and receptors, could uncover novel therapeutic leads.

Metabolic Studies: Investigating the metabolic fate of this compound in biological systems could reveal its potential role as a metabolite or a precursor to other biologically active molecules.

Molecular Probes: Synthesizing derivatives of this compound that are tagged with fluorescent or radioactive labels could enable their use as molecular probes to study biological processes.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The convergence of chemistry with other scientific and technological fields is opening up new frontiers. For this compound, leveraging these emerging technologies will be key to unlocking its full potential.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes.

High-Throughput Experimentation: The use of robotic platforms for automated synthesis and screening can dramatically accelerate the pace of research by allowing for the rapid testing of a large number of reaction conditions and catalysts.

Advanced Analytical Techniques: The application of sophisticated analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, will be essential for the unambiguous characterization of new derivatives and for studying their complex interactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-hydroxy-2-hydroxymethyltetrahydrofuran in laboratory settings?

- Methodological Answer : Adopt a multi-layered safety approach:

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Ensure proper ventilation in synthesis and storage areas .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity), chemical-resistant lab coats, and safety goggles. For prolonged exposure, add a face shield. Use NIOSH-approved respirators if aerosolization is possible .

- Emergency Preparedness : Install eyewash stations and safety showers. Store spill kits containing inert absorbents (e.g., vermiculite) nearby. Avoid contact with oxidizers, strong acids, or bases during storage .

Q. How is this compound synthesized and purified for use in DNA repair studies?

- Methodological Answer :

- Synthesis : Incorporate the compound into oligonucleotides (e.g., 63-mer DNA substrates) via phosphoramidite chemistry. Use anhydrous tetrahydrofuran (THF) as a solvent for coupling reactions, and monitor progress via thin-layer chromatography (TLC) .

- Purification : Isolate the product using silica gel column chromatography with gradients of ethyl acetate/hexane. Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and characterize by H NMR (DMSO-d, 500 MHz) .

Advanced Research Questions

Q. How does this compound influence the efficiency of long-patch base excision repair (LP-BER) in vitro?

- Methodological Answer :

- Experimental Design : Prepare lesion-containing DNA substrates by inserting the compound at specific positions (e.g., 24th base in a 63-mer strand). Reconstitute the BER complex with purified enzymes (APE1, Pol-β, Fen1, PCNA) and assess repair kinetics via radiolabeled primer extension assays .

- Data Analysis : Quantify repair intermediates using autoradiography. Compare strand-displacement activity in the presence/absence of PCNA to evaluate structural and functional impacts of the compound .

Q. What analytical techniques are critical for resolving contradictions in stability studies of this compound under varying pH conditions?

- Methodological Answer :

- Stability Profiling : Conduct accelerated degradation studies at pH 2–10 (37°C). Monitor hydrolytic stability via LC-MS (ESI+ mode, m/z 89–105 for fragmentation products).

- Confounding Factors : Control for buffer composition (e.g., phosphate vs. Tris) and ionic strength, which may alter degradation pathways. Use deuterated solvents in NMR to track hydroxyl group reactivity .

Q. How can researchers optimize the incorporation of this compound into modified oligonucleotides for crystallography?

- Methodological Answer :

- Crystallization : Co-crystallize the compound with DNA repair enzymes (e.g., Pol-β) in 20% PEG 3350, 0.2 M sodium citrate (pH 5.5). Use soaking or co-crystallization techniques to capture intermediate states .

- Data Collection : Resolve structures via synchrotron X-ray diffraction (1.0 Å resolution). Refine models using PHENIX, focusing on hydrogen-bonding interactions between the hydroxymethyl group and active-site residues .

Methodological Considerations

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Answer : Implement strict quality control:

- Reagent Purity : Use anhydrous THF (≤50 ppm water, Karl Fischer titration) and freshly distilled triethylamine to minimize side reactions .